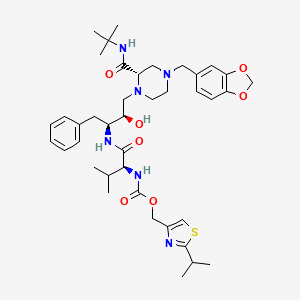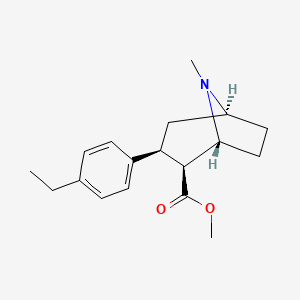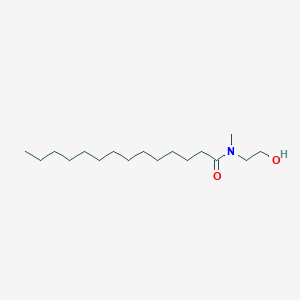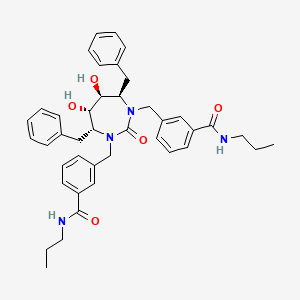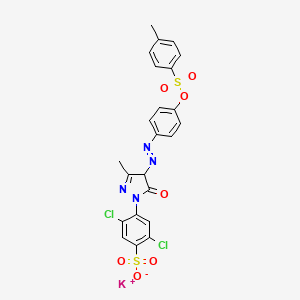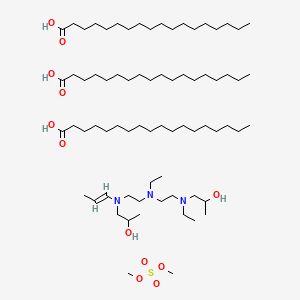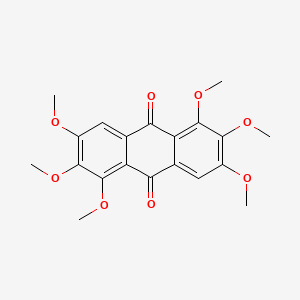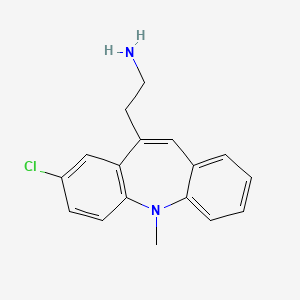
Oraqix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lidocaine and prilocaine are local anesthetics commonly used in combination to provide topical anesthesia. This combination is often marketed under the brand name EMLA (Eutectic Mixture of Local Anesthetics). Lidocaine and prilocaine work by blocking nerve signals in the body, making them effective for numbing the skin before medical procedures such as blood sampling, minor surgeries, and insertion of intravenous catheters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lidocaine is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine. Prilocaine is synthesized by reacting o-toluidine with 2-chloropropionyl chloride, followed by the reaction with N-propylamine .
Industrial Production Methods
In industrial settings, the production of lidocaine and prilocaine involves large-scale chemical synthesis using the aforementioned reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Lidocaine and prilocaine primarily undergo hydrolysis and oxidation reactions. Hydrolysis of these compounds can lead to the formation of their respective amine and carboxylic acid derivatives. Oxidation reactions can result in the formation of N-oxides .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Lidocaine: Hydrolysis produces 2,6-dimethylaniline and acetic acid.
Prilocaine: Hydrolysis produces o-toluidine and propionic acid.
Applications De Recherche Scientifique
Lidocaine and prilocaine have a wide range of applications in scientific research:
Chemistry: Used as model compounds in studies of local anesthetics and their interactions with biological membranes.
Biology: Employed in studies of nerve signal transmission and pain pathways.
Medicine: Widely used in clinical settings for topical anesthesia. Research is ongoing into their use in new formulations and delivery methods.
Industry: Utilized in the development of new anesthetic creams and patches
Mécanisme D'action
Lidocaine and prilocaine exert their effects by stabilizing neuronal membranes and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. They block sodium channels on the neuronal cell membrane, preventing the influx of sodium ions, which is necessary for the propagation of action potentials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine and prilocaine.
Tetracaine: Known for its potency and longer duration of action.
Articaine: Similar to lidocaine but with a thiophene ring, providing better lipid solubility and faster onset of action
Uniqueness
Lidocaine and prilocaine are unique in their combination as a eutectic mixture, which allows for a lower melting point and better skin absorption. This combination provides a balanced onset and duration of action, making it suitable for a variety of medical procedures .
Propriétés
Numéro CAS |
101362-25-8 |
|---|---|
Formule moléculaire |
C27H42N4O2 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16) |
Clé InChI |
WZSPWMATVLBWRS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





